cis-4-(Boc-aminomethyl)cyclohexylamine

Description

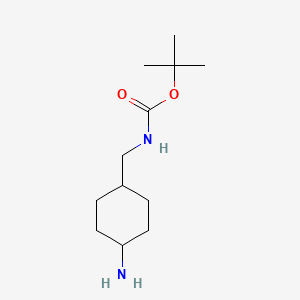

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMYZMWDTDJTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619358 | |

| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296270-94-5, 192323-07-2 | |

| Record name | 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296270-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of cis-4-(Boc-aminomethyl)cyclohexylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of cis-4-(Boc-aminomethyl)cyclohexylamine, a valuable bifunctional building block in medicinal chemistry and drug development. The document details a robust synthetic strategy commencing from cis-1,4-cyclohexanedimethanamine, focusing on a selective mono-Boc protection methodology. The rationale behind key experimental choices, a detailed step-by-step protocol, and rigorous purification techniques to isolate the desired cis-isomer are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the preparation of this important intermediate.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid cyclohexane scaffold, coupled with the orthogonally protected diamine functionalities, allows for precise and sequential chemical modifications. The cis stereochemistry imparts a specific spatial orientation to the substituents, which can be crucial for molecular recognition and binding to biological targets. The tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups provides a stable yet readily cleavable handle, enabling selective derivatization of the free primary amine.

Strategic Approach to Synthesis

The primary challenge in the synthesis of this compound lies in the selective protection of one of the two primary amine groups of the starting material, cis-1,4-cyclohexanedimethanamine. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc)₂O would lead to a statistical mixture of the unprotected diamine, the desired mono-protected product, and the di-protected byproduct, necessitating a challenging purification process[1].

To overcome this, a widely adopted and effective strategy involves the in situ differentiation of the two amine functionalities by transiently protecting one of them as an acid salt. By adding one equivalent of an acid, one of the amino groups is protonated to form an ammonium salt. This protonated amine is significantly less nucleophilic than the free amine, thus directing the subsequent reaction with (Boc)₂O to the unprotected amino group. This approach has been successfully applied to a variety of diamines[2].

The overall synthetic strategy is depicted in the following workflow:

Caption: Synthetic and Purification Workflow.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| cis-1,4-Cyclohexanedimethanamine | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Hydrochloric Acid (HCl) | 37% in H₂O | Commercially Available |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Step-by-Step Synthesis Procedure

Step 1: Preparation of Methanolic HCl

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous methanol.

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly and carefully add 4.1 mL (50 mmol) of acetyl chloride to the cold methanol. This reaction is exothermic and generates HCl gas in situ. Stir the solution for 30 minutes at 0 °C to ensure complete formation of methanolic HCl.

Step 2: Selective Mono-Boc Protection

-

In a separate 250 mL round-bottom flask, dissolve 7.11 g (50 mmol) of cis-1,4-cyclohexanedimethanamine in 50 mL of anhydrous methanol.

-

Cool this solution to 0 °C in an ice-water bath.

-

Slowly add the freshly prepared methanolic HCl solution from Step 1 to the diamine solution at 0 °C with vigorous stirring. A white precipitate of the mono-hydrochloride salt may form.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

In a separate beaker, dissolve 10.91 g (50 mmol) of di-tert-butyl dicarbonate in 50 mL of anhydrous methanol.

-

Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (8:2:0.2). The product should be visible by staining with ninhydrin.

Step 3: Work-up and Extraction

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

To the resulting residue, add 100 mL of deionized water and cool to 0 °C.

-

Adjust the pH of the aqueous solution to >12 by the slow addition of solid sodium hydroxide or a concentrated NaOH solution. Ensure the temperature is kept below 20 °C during this process.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or a waxy solid.

Purification of this compound

The crude product will likely contain a small amount of the di-Boc protected byproduct and potentially some unreacted starting material. Purification is effectively achieved by silica gel column chromatography.

Column Chromatography Protocol

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes, followed by a gradient of methanol in dichloromethane. A typical gradient could be:

-

0-10% Ethyl Acetate in Hexanes (to elute non-polar impurities)

-

0-10% Methanol in Dichloromethane (to elute the product)

-

A small percentage of triethylamine (e.g., 0.5-1%) can be added to the eluent to prevent the product from streaking on the column.

-

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound as a colorless oil or a white solid.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the Boc group (singlet at ~1.4 ppm, 9H), cyclohexyl protons, and aminomethyl protons. The chemical shifts and coupling constants will be consistent with the cis stereochemistry. |

| ¹³C NMR | Resonances corresponding to the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and the carbons of the cyclohexane ring and the aminomethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₂H₂₄N₂O₂ (m/z = 228.18). |

| Purity (by HPLC) | ≥95% |

Troubleshooting and Key Considerations

-

Formation of Di-Boc Product: If a significant amount of the di-Boc protected byproduct is observed, ensure that exactly one equivalent of (Boc)₂O is used and that the addition is slow and at a low temperature.

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the starting diamine is fully dissolved and that the methanolic HCl was prepared correctly.

-

Purification Challenges: If the product streaks on the silica gel column, the addition of a small amount of a basic modifier like triethylamine to the eluent can improve the separation.

-

Isomer Separation: While starting with the pure cis-diamine should yield the cis-product, it is crucial to confirm the stereochemistry of the final product, for instance by nuclear Overhauser effect (NOE) NMR spectroscopy if necessary. If a mixture of cis and trans isomers is present, separation can be challenging. In some cases, derivatization to form salts followed by fractional crystallization can be effective for separating isomers of cyclohexane derivatives[3].

Conclusion

The synthesis of this compound can be achieved in a straightforward and efficient manner through the selective mono-Boc protection of cis-1,4-cyclohexanedimethanamine. The key to this synthesis is the differentiation of the two primary amine groups by selective protonation. Subsequent purification by column chromatography yields the desired product in high purity. This technical guide provides a robust and reliable protocol for the preparation of this valuable building block, enabling its application in various stages of drug discovery and development.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of cis-4-(Boc-aminomethyl)cyclohexylamine

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for cis-4-(Boc-aminomethyl)cyclohexylamine, a key building block in contemporary drug discovery and development. The structural elucidation of such molecules is paramount to ensuring the integrity of medicinal chemistry programs. This document moves beyond a mere listing of spectral data, offering a deep dive into the causal relationships between the molecule's stereochemistry and its NMR signature. We will explore the theoretical underpinnings of the expected spectral features, present a detailed, peak-by-peak analysis based on established principles and data from analogous structures, and provide robust experimental protocols for acquiring high-quality NMR data. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical techniques for molecular characterization.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a versatile scaffold in the synthesis of a wide array of pharmaceutical agents. Its rigid, yet three-dimensional, cyclohexane core allows for the precise spatial orientation of pharmacophoric elements, a critical factor in optimizing drug-target interactions. The presence of two distinct amine functionalities—a primary amine and a Boc-protected aminomethyl group—permits orthogonal chemical modifications, enabling the construction of complex molecular architectures.

Given its importance, the unambiguous structural and stereochemical confirmation of this intermediate is a non-negotiable aspect of quality control in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry.

Foundational Principles: Predicting the NMR Spectrum

The ¹H and ¹³C NMR spectra of this compound are dictated by its distinct structural features: the cis-1,4-disubstituted cyclohexane ring, the Boc-protecting group, and the primary amine and aminomethyl moieties. A thorough understanding of how these features influence chemical shifts and coupling constants is essential for accurate spectral interpretation.

The Cyclohexane Ring: Conformational Dynamics and Anisotropy

In the cis isomer, the two substituents on the cyclohexane ring are on the same face. The ring exists in a rapid conformational equilibrium between two chair forms. In one conformation, one substituent is axial and the other is equatorial. In the other, their positions are flipped. The observed NMR spectrum is a time-average of these two rapidly interconverting conformers. This conformational averaging has a profound impact on the chemical shifts and coupling constants of the ring protons.

The Influence of Substituents on Chemical Shifts

-

Boc-Protecting Group: The electron-withdrawing nature of the carbamate carbonyl group deshields the adjacent methylene protons (-CH₂-NHBoc) and the carbon to which it is attached. The bulky tert-butyl group gives rise to a characteristic strong singlet in the ¹H NMR spectrum around 1.4 ppm and distinct signals in the ¹³C NMR spectrum.

-

Amino Group (-NH₂): The primary amine group has a moderate deshielding effect on the geminal proton (CH-NH₂) and the corresponding carbon atom.

-

Electronegativity and Anisotropy: The electronegative nitrogen and oxygen atoms in the substituents lead to a downfield shift for nearby protons and carbons compared to an unsubstituted cyclohexane.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, unambiguous NMR data for this compound, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, where each step contributes to the final structural confirmation.

Caption: Recommended workflow for NMR data acquisition and processing.

Predicted Spectroscopic Data and In-depth Analysis

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Peak | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~3.10 | Broad Multiplet | 1H | H1 | Proton on the carbon bearing the amino group, deshielded by nitrogen. |

| 2 | ~2.95 | Triplet | 2H | H5 | Methylene protons adjacent to the Boc-protected amine, deshielded by the carbamate. |

| 3 | ~1.65 | Broad Multiplet | 4H | H2, H4 (axial) | Axial protons on the cyclohexane ring. |

| 4 | ~1.44 | Singlet | 9H | H8 | Protons of the tert-butyl group on the Boc protector. |

| 5 | ~1.25 | Broad Multiplet | 4H | H2, H4 (equatorial) | Equatorial protons on the cyclohexane ring. |

| 6 | ~1.15 | Multiplet | 1H | H3 | Methine proton on the cyclohexane ring. |

| 7 | ~1.05 | Broad Singlet | 2H | -NH ₂ | Protons of the primary amine. |

| 8 | ~4.80 | Broad Singlet | 1H | -NH -Boc | Proton of the carbamate. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Peak | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~156.0 | C7 | Carbonyl carbon of the Boc group. |

| 2 | ~79.2 | C9 | Quaternary carbon of the tert-butyl group. |

| 3 | ~50.5 | C1 | Carbon bearing the amino group. |

| 4 | ~45.0 | C5 | Methylene carbon adjacent to the Boc-protected amine. |

| 5 | ~38.0 | C3 | Methine carbon of the cyclohexane ring. |

| 6 | ~31.5 | C2, C4 | Methylene carbons of the cyclohexane ring. |

| 7 | ~28.4 | C8 | Methyl carbons of the tert-butyl group. |

Detailed Spectral Interpretation

Caption: Labeled structure of this compound.

-

¹H NMR Spectrum:

-

The Boc Group: The most prominent feature is the sharp singlet at approximately 1.44 ppm, integrating to 9 protons, which is the classic signature of the tert-butyl group[1]. The carbamate N-H proton typically appears as a broad singlet around 4.80 ppm.

-

Aminomethyl Protons (H5): The two protons of the -CH₂-NHBoc group are expected to appear as a triplet around 2.95 ppm, deshielded by the adjacent nitrogen and the electron-withdrawing carbamate.

-

Cyclohexane Ring Protons: The protons on the cyclohexane ring will present as a complex series of overlapping multiplets between ~1.15 and ~1.65 ppm. The proton geminal to the amino group (H1) is expected to be the most downfield of the ring protons, appearing as a broad multiplet around 3.10 ppm due to deshielding by the nitrogen. The distinction between axial and equatorial protons is often blurred due to conformational averaging in the cis isomer. 2D NMR techniques like COSY would be essential to deconvolute these signals and confirm their connectivity.

-

Amine Protons: The primary amine protons (-NH₂) typically appear as a broad singlet around 1.05 ppm. The chemical shift and appearance of this peak can be highly variable and are dependent on concentration and solvent.

-

-

¹³C NMR Spectrum:

-

Boc Group Carbons: The carbonyl carbon (C7) is the most downfield signal, appearing around 156.0 ppm. The quaternary carbon of the tert-butyl group (C9) will be around 79.2 ppm, and the three equivalent methyl carbons (C8) will give a strong signal at approximately 28.4 ppm.

-

Cyclohexane Ring Carbons: The carbon bearing the amino group (C1) will be around 50.5 ppm. The methylene carbon adjacent to the Boc-protected amine (C5) will be at approximately 45.0 ppm. The remaining cyclohexane carbons (C2, C3, C4) will appear in the aliphatic region between 30 and 40 ppm.

-

The Role of 2D NMR in Unambiguous Assignment

For a molecule with significant signal overlap in the ¹H NMR spectrum, 2D NMR experiments are not just helpful; they are essential for definitive structural proof.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would be used to trace the connectivity of the cyclohexane ring protons and to confirm the relationship between the methine proton (H3) and the aminomethyl protons (H5).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is invaluable for definitively assigning the carbon signals based on the less ambiguous proton assignments. For example, the proton at ~3.10 ppm (H1) would show a correlation to the carbon at ~50.5 ppm (C1).

Caption: Logical flow for structural elucidation using 1D and 2D NMR.

Conclusion: A Framework for Confident Characterization

The NMR spectroscopic analysis of this compound is a clear illustration of modern structural elucidation. By combining foundational NMR principles with a systematic experimental approach that includes both 1D and 2D techniques, researchers can achieve confident and unambiguous characterization of this vital building block. The predicted data and interpretations within this guide provide a robust framework for scientists working with this molecule, ensuring the integrity and quality of their research and development efforts.

References

An In-depth Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine: Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-(Boc-aminomethyl)cyclohexylamine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine on a cyclohexane ring and a Boc-protected aminomethyl group, makes it a versatile building block for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on practical insights for laboratory use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. Below is a summary of the known and estimated properties of this compound.

| Property | Value | Source |

| CAS Number | 866548-92-7 | [1][2] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 228.33 g/mol | [1] |

| Physical Form | Liquid | Commercial Suppliers |

| Solubility | Soluble in methanol, ethyl acetate. Slightly soluble in water. | [3][4] |

| Storage | Room temperature | [2] |

| Boiling Point (Predicted) | 410.0 ± 18.0 °C | [5] |

| Density (Predicted) | 1.096 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.85 ± 0.10 | [5] |

Chemical Structure and Stereochemistry

The stereochemistry of the cyclohexane ring is a critical feature of this molecule, with the cis configuration of the two substituents influencing the spatial orientation of the reactive groups. This has significant implications for its use in constructing molecules with specific three-dimensional structures required for biological activity.

References

- 1. clearsynth.com [clearsynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cis-4-(Boc-amino)cyclohexylamine, 97% | Fisher Scientific [fishersci.ca]

- 4. cis-4-(Boc-amino)cyclohexylamine, 97% | Fisher Scientific [fishersci.ca]

- 5. BOC-(4-AMINOMETHYL)-CYCLOHEXANE-CARBOXYLIC ACID price,buy BOC-(4-AMINOMETHYL)-CYCLOHEXANE-CARBOXYLIC ACID - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine: A Key Building Block in Targeted Protein Degradation

For Immediate Release

Shanghai, China – January 3, 2026 – cis-4-(Boc-aminomethyl)cyclohexylamine, a bifunctional saturated carbocyclic molecule, has emerged as a critical building block for medicinal chemists and drug discovery professionals. Its specific stereochemistry and orthogonally protected amine functionalities make it a valuable component, particularly in the rapidly advancing field of targeted protein degradation (TPD). This guide provides a comprehensive overview of its chemical identity, molecular structure, and its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Identification and Molecular Structure

A precise understanding of a molecule's identity is fundamental for its application in research and development. This compound is identified by the following key parameters:

| Identifier | Value | Source |

| CAS Number | 866548-92-7 | [1][2] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][3] |

| Molecular Weight | 228.33 g/mol | [3] |

| IUPAC Name | tert-butyl ((cis-4-aminocyclohexyl)methyl)carbamate |

The molecular structure of this compound features a cyclohexane ring with two substituents in a cis-1,4-relationship. This stereochemical arrangement is crucial for its function, dictating the spatial orientation of the groups when incorporated into a larger molecule. The structure comprises a primary amine (-NH₂) and a Boc-protected aminomethyl group (-CH₂NHBoc). The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, valued for its stability under various reaction conditions and its facile removal under mild acidic conditions. This differential protection allows for selective reaction at the primary amine while the aminomethyl group remains masked, a critical feature for controlled, stepwise synthesis.

The structure can be represented by the SMILES string: C(NC(OC(C)(C)C)=O)[C@@H]1CC--INVALID-LINK--CC1.

Caption: 2D Molecular Structure of this compound.

Synthesis Strategies: An Overview

A plausible synthetic approach could be analogous to the preparation of related compounds like cis-4-methylcyclohexylamine[4]. This could involve:

-

Hydrogenation of an aromatic precursor: Starting from a suitably substituted aromatic compound, catalytic hydrogenation can yield the cis-cyclohexane ring. The choice of catalyst and reaction conditions is critical to ensure high cis-diastereoselectivity.

-

Functional group manipulation: Subsequent steps would involve converting the substituents on the cyclohexane ring into the desired aminomethyl and amino groups, followed by selective protection of one of these with a Boc group. For instance, reduction of a nitrile or an amide could yield the aminomethyl group, while a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative could be used to install the amino group.

The expertise in synthetic chemistry lies in controlling the stereochemistry during the reduction of the aromatic precursor and in the strategic choice of protecting groups to allow for the selective functionalization of the two different amine groups.

Application in Drug Discovery: A Pivotal PROTAC Linker

The primary and most significant application of this compound is as a specialized linker component in the synthesis of PROTACs.

The PROTAC Mechanism

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells[5][6]. They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key parts:

-

A "warhead" that binds to the target protein of interest (POI).

-

An E3 ligase-recruiting ligand.

-

A linker that connects the warhead and the E3 ligase ligand.

By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: Simplified workflow of PROTAC-mediated protein degradation.

The Role of the Linker

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. The linker must orient the warhead and the E3 ligase ligand in a way that promotes the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

This compound is highly valued as a linker component because:

-

Defined Stereochemistry: The rigid, chair-like conformation of the cyclohexane ring and the cis orientation of the exit vectors provide a well-defined spatial arrangement, which can be crucial for optimal ternary complex formation. This contrasts with more flexible aliphatic linkers where a multitude of conformations can exist.

-

Bifunctionality and Orthogonal Protection: The presence of a free primary amine and a Boc-protected aminomethyl group allows for directional and controlled synthesis. The primary amine can be reacted (e.g., via amidation or reductive amination) to connect to either the warhead or the E3 ligase ligand, while the Boc-protected amine remains unreactive. Subsequently, the Boc group can be removed to reveal a new reactive site for the attachment of the other half of the PROTAC molecule. This stepwise approach is fundamental to the modular construction of PROTAC libraries for optimization.

-

Physicochemical Properties: The saturated carbocyclic nature of the linker can influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

Physicochemical and Safety Considerations

Physicochemical Properties

While extensive, experimentally-derived physicochemical data for this compound is not widely published in peer-reviewed literature, computational models and data from suppliers provide some insights:

| Property | Predicted Value | Source |

| TPSA (Topological Polar Surface Area) | 64.35 Ų | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.0286 | [3] |

These values suggest a molecule with moderate polarity and lipophilicity, properties that are generally favorable for building blocks intended for drug development.

Safety and Handling

A specific, publicly available, and citable Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the functional groups present (primary amine) and information for structurally related compounds, the following precautions are advised for researchers and laboratory personnel:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Some suppliers recommend storage at 4°C and protected from light[3].

Conclusion

This compound (CAS 866548-92-7) is a strategically designed chemical building block of significant interest to the pharmaceutical and biotechnology industries. Its value is rooted in its defined cis-stereochemistry and the orthogonal protecting group strategy applied to its two amine functionalities. These features make it an ideal component for the synthesis of PROTACs, where the precise spatial arrangement of the linker is paramount for achieving potent and selective degradation of target proteins. As the field of targeted protein degradation continues to expand, the demand for such sophisticated and well-characterized building blocks is expected to grow, solidifying the importance of this compound in the development of next-generation therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. chemscene.com [chemscene.com]

- 4. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

solubility of cis-4-(Boc-aminomethyl)cyclohexylamine in organic solvents

An In-Depth Technical Guide to the Solubility of cis-4-(Boc-aminomethyl)cyclohexylamine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a critical parameter in drug discovery and development. It influences everything from reaction kinetics and purification efficiency to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a bifunctional building block frequently utilized in medicinal chemistry. We will delve into the theoretical principles governing its solubility, provide robust experimental protocols for its determination, and offer insights based on analogous structures to guide solvent selection for synthesis, purification, and formulation development.

Introduction: The Molecular Profile of this compound

This compound is a valuable synthetic intermediate characterized by a cyclohexane scaffold, a primary amine, and a Boc-protected aminomethyl group. The interplay between these structural features dictates its physicochemical properties, most notably its solubility.

-

The Cyclohexane Core: A nonpolar, aliphatic ring that favors solubility in nonpolar organic solvents. The cis stereochemistry can influence crystal packing and, consequently, the energy required to dissolve the solid.

-

The Primary Amine (-NH2): A polar, hydrogen-bond-donating and -accepting group that promotes solubility in polar protic solvents like alcohols.

-

The Boc-Protected Aminomethyl Group (-CH2NHBoc): The bulky tert-butyloxycarbonyl (Boc) group introduces a significant nonpolar character, while the carbamate linkage retains some capacity for hydrogen bonding. This duality makes its contribution to overall solubility highly dependent on the solvent environment.

Understanding the balance of these competing functionalities is essential for predicting and manipulating the solubility of this compound in various organic media.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The solubility of a solute in a solvent is maximized when their intermolecular forces are similar in nature and strength.

| Solvent Class | Primary Intermolecular Forces | Predicted Interaction with this compound |

| Polar Protic (e.g., Methanol, Ethanol) | Hydrogen bonding, dipole-dipole | High to Moderate Solubility. The solvent's ability to hydrogen bond with both the primary amine and the Boc-carbamate group, while also interacting with the nonpolar core, is expected to facilitate dissolution. |

| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Dipole-dipole, London dispersion | Moderate to Good Solubility. These solvents can accept hydrogen bonds from the primary amine and engage in dipole-dipole interactions, but the bulky, nonpolar regions of the solute may limit very high solubility. |

| Nonpolar (e.g., Hexanes, Toluene) | London dispersion forces | Low to Very Low Solubility. The dominant polar groups (amine and carbamate) are energetically disfavored in a nonpolar environment, leading to poor solvation. |

| Chlorinated (e.g., Dichloromethane (DCM), Chloroform) | Dipole-dipole, London dispersion | Moderate to Good Solubility. DCM is often an effective solvent for Boc-protected amines due to its ability to solvate both moderately polar and nonpolar moieties. |

Experimental Determination of Solubility: Protocols and Workflows

Accurate solubility data must be determined empirically. The two most common methods are the thermodynamic (equilibrium) and kinetic solubility assays. The choice of method depends on the application; equilibrium solubility is the true, thermodynamically stable value, while kinetic solubility is more relevant for high-throughput screening scenarios where precipitation over time is the primary concern.

Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for characterizing the solubility of a compound like this compound.

Caption: General workflow for experimental solubility determination.

Protocol: Equilibrium Solubility Measurement

This method determines the saturation concentration of a compound in a solvent at a specific temperature after a sufficient equilibration period.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Acetonitrile, DCM, Toluene)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or LC-MS system for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is 5-10 mg.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow larger particles to settle. Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution & Quantification: Dilute the supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the precise concentration.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the equilibrium solubility, typically expressed in mg/mL or mM.

Solubility Data and Solvent Selection Guide

While specific, publicly available solubility data for this compound is limited, we can infer its likely behavior based on its structural components and data from analogous compounds. The following table provides estimated solubility categories and practical notes for solvent selection in common laboratory applications.

| Solvent | Solvent Class | Predicted Solubility | Application Notes |

| Dichloromethane (DCM) | Chlorinated | High (>50 mg/mL) | Excellent choice for reactions and extractions. Its volatility simplifies product isolation. |

| Methanol (MeOH) | Polar Protic | High (>50 mg/mL) | Good for reactions involving polar reagents and for purification via chromatography. Can be used as a co-solvent to increase solubility in less polar systems. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate (10-50 mg/mL) | A versatile solvent for a range of reactions, offering a good balance of polarity. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate (10-50 mg/mL) | Commonly used as a solvent for purification (e.g., reversed-phase HPLC) and as a reaction medium. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (>50 mg/mL) | Strong solvent, useful for difficult-to-dissolve substrates, but its high boiling point can complicate removal. |

| Toluene | Nonpolar | Very Low (<1 mg/mL) | Not a suitable solvent for dissolution but may be used in specific reactions where the compound's insolubility is advantageous (e.g., trituration). |

| Hexanes / Heptane | Nonpolar | Insoluble (<0.1 mg/mL) | Useful as an anti-solvent for crystallization or precipitation of the compound from a more soluble medium. |

Conclusion and Practical Recommendations

The solubility of this compound is governed by a delicate balance between its polar amine/carbamate functionalities and its nonpolar cyclohexane/Boc groups.

-

For Synthesis: Dichloromethane and Methanol are excellent starting points as reaction solvents, offering high solubility. For reactions requiring less polar conditions where solubility is still needed, THF is a suitable alternative.

-

For Purification: The compound's low solubility in nonpolar solvents like hexanes makes these ideal anti-solvents for crystallization or precipitation from solvents like DCM or ethyl acetate. This differential solubility is the key to effective purification.

-

For Storage: Storing the compound as a solid is standard. If a stock solution is required, highly polar and aprotic solvents like DMF or DMSO will likely provide the best long-term stability against precipitation, though solvent compatibility with the intended application is paramount.

Ultimately, the theoretical predictions and analogous data in this guide should be confirmed with targeted experimental measurements using the protocols provided. A thorough understanding and empirical validation of solubility will ensure robust and reproducible outcomes in the development and application of this versatile chemical building block.

The Strategic Deployment of cis-4-(Boc-aminomethyl)cyclohexylamine in Modern Organic Synthesis

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Foreword: Embracing Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the strategic move away from flat, aromatic scaffolds towards three-dimensional, C(sp³)-rich structures is a paramount theme. Saturated rings, such as the cyclohexane core, offer a robust and conformationally constrained framework that can improve physicochemical properties, enhance metabolic stability, and provide novel intellectual property.[1] This shift, often termed "escape from flatland," leverages bioisosterism—the replacement of a functional group with another that has similar physical and chemical properties—to optimize lead compounds.[2][3][4] The 1,4-disubstituted cyclohexane motif, in particular, serves as an excellent bioisostere for para-substituted phenyl rings, providing defined vectors for substituents while improving properties like aqueous solubility.[1][5]

Within this context, cis-4-(Boc-aminomethyl)cyclohexylamine has emerged as a highly valuable and versatile building block. Its unique structure, featuring a primary amine and a Boc-protected primary amine in a fixed cis orientation, provides a pre-organized scaffold for the synthesis of complex molecules with precise stereochemical control. This guide, prepared for the discerning researcher, delves into the core attributes, synthetic utility, and strategic applications of this essential chemical tool.

Core Attributes of the Building Block

This compound, also known as 1,1-Dimethylethyl N-[(cis-4-aminocyclohexyl)methyl]carbamate, is a bifunctional molecule whose utility stems from the orthogonal reactivity of its two amine groups.[6] The primary amine is a potent nucleophile, ready for a variety of coupling reactions, while the second primary amine is masked by the tert-butyloxycarbonyl (Boc) protecting group, which can be removed under acidic conditions for subsequent functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 866548-92-7 | [6][7] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [6][7] |

| Molecular Weight | 228.33 g/mol | [6][7] |

| Appearance | Typically a solid | - |

| Purity | >97% (commercially available) | [7] |

| Storage | Room temperature | [7] |

The cis configuration is a critical feature, forcing the two functional groups into a specific spatial relationship where one is axial and the other is equatorial in the dominant chair conformation.[8] This fixed geometry minimizes the entropic penalty upon binding to a biological target, a highly desirable trait in rational drug design.

Synthesis of the Building Block

The synthesis of this compound typically originates from cis-1,4-cyclohexanedimethanamine.[9][10] The challenge lies in the selective mono-protection of one of the two primary amine groups. A common strategy involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to a solution of the diamine, leveraging stoichiometry to favor the formation of the mono-Boc protected product. Careful control of reaction conditions is crucial to minimize the formation of the di-protected byproduct.

Key Synthetic Transformations and Protocols

The true power of this compound is realized in its application as a scaffold. The exposed primary amine is a versatile handle for constructing a wide array of chemical architectures.

Amide Bond Formation

The most prevalent application of this building block is in the formation of amide bonds, a cornerstone of medicinal chemistry.[4] The primary amine readily couples with carboxylic acids using standard peptide coupling reagents.

Causality in Reagent Selection: The choice of coupling reagent is dictated by the need to balance reaction efficiency with the preservation of stereochemical integrity and functional group tolerance.

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Chosen for its high efficiency and rapid activation of carboxylic acids, minimizing side reactions and often leading to high yields.[11]

-

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A classic, cost-effective combination that is highly reliable for a broad range of substrates.[11][12]

Experimental Protocol: General HATU-Mediated Amide Coupling [11]

-

Activation: To a stirred solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Coupling: Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Caption: Workflow for HATU-mediated amide coupling.

Reductive Amination

Reductive amination provides a direct route to construct secondary amines by reacting the primary amine of the building block with an aldehyde or ketone.[13] This reaction is fundamental for introducing new substituents and extending the molecular framework.

Causality in Reagent Selection: The choice of reducing agent is critical for chemoselectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is mild, tolerant of acidic conditions required for imine formation, and does not reduce the starting aldehyde or ketone.[14]

Experimental Protocol: Reductive Amination using NaBH(OAc)₃ [14]

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If desired, a mild acid catalyst like acetic acid (0.1 eq) can be added. Stir at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture. Be cautious of initial gas evolution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the target secondary amine.

Caption: Two-step process of reductive amination.

Strategic Application: A Case Study

The utility of this compound is best illustrated through its incorporation into advanced pharmaceutical candidates. The cis-1,4-disubstituted cyclohexane scaffold is a key feature in numerous inhibitors targeting enzymes such as kinases and proteases, where the defined spatial orientation of substituents is crucial for potent and selective binding.

For instance, in the design of a hypothetical kinase inhibitor, the cyclohexane core can act as a rigid scaffold to position a hinge-binding motif and a solvent-front-directed group.

-

Step A (Amide Coupling): The primary amine of the building block is coupled with a heterocyclic carboxylic acid (e.g., a pyrimidine-based acid) known to interact with the kinase hinge region.

-

Step B (Boc Deprotection): The Boc group is removed using trifluoroacetic acid (TFA) in DCM to unmask the second primary amine.

-

Step C (Second Coupling/Functionalization): The newly exposed amine is then functionalized, for example, through another amide coupling or a reductive amination, to introduce a group that will occupy a specific pocket of the kinase active site, thereby enhancing potency and selectivity.

This modular, step-wise approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a testament to the building block's value in drug development campaigns.

Conclusion

This compound is more than a simple bifunctional linker; it is a sophisticated tool for imparting three-dimensional character and conformational rigidity into drug candidates. Its pre-organized cis stereochemistry and orthogonally protected amines provide a reliable and efficient platform for complex molecule synthesis. By enabling medicinal chemists to strategically navigate chemical space beyond the confines of flat aromatic systems, this building block plays a crucial role in the development of next-generation therapeutics with improved pharmacological profiles.

References

- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sorensen.princeton.edu [sorensen.princeton.edu]

- 3. ctppc.org [ctppc.org]

- 4. drughunter.com [drughunter.com]

- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

- 7. calpaclab.com [calpaclab.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. CAS 2549-93-1: 1,4-Cyclohexanedimethanamine | CymitQuimica [cymitquimica.com]

- 10. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Applications of cis-4-(Boc-aminomethyl)cyclohexylamine

This compound is a key bifunctional organic molecule that has gained prominence as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a cis-1,4-disubstituted cyclohexane ring with a primary amine and a Boc-protected aminomethyl group, offers a unique combination of rigidity, three-dimensionality, and distinct chemical handles for further elaboration. This compound is particularly valuable in the synthesis of complex molecules where control over spatial orientation is critical for biological activity.

The cyclohexane scaffold provides a non-aromatic, conformationally restricted core, which is often sought after in drug design to improve properties such as metabolic stability and solubility. The primary amine serves as a nucleophile or a basic center, while the Boc-protected amine allows for orthogonal deprotection and subsequent functionalization. These features make this compound a valuable intermediate, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where precise spatial arrangement of binding moieties is paramount.[1]

Historical Context and the Evolution of Stereoselective Synthesis

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the scientific literature, its emergence is a logical progression of well-established principles in stereoselective synthesis. The importance of stereoisomerism in pharmacology has long been recognized, driving the development of methods to selectively synthesize specific isomers of cyclic compounds.

The history of this molecule is therefore intertwined with the broader history of synthesizing cis- and trans-1,4-disubstituted cyclohexanes. Early methods often resulted in mixtures of isomers that were challenging to separate.[2][3] Over time, significant advancements in catalytic hydrogenation and other stereoselective reactions have enabled the targeted synthesis of the desired cis isomer. The development of catalysts and reaction conditions that favor the formation of one stereoisomer over another has been a pivotal area of research in organic chemistry.

The synthesis of related structures, such as cis-4-methylcyclohexylamine, has been explored in various patents and publications, highlighting the ongoing interest in accessing specific stereoisomers of substituted cyclohexylamines for pharmaceutical applications.[4] These methodologies provide a foundation for the logical synthesis of this compound.

Core Synthetic Strategies: Accessing the cis Isomer

The primary challenge in synthesizing this compound lies in controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring. The most common and industrially scalable approach involves the catalytic hydrogenation of a suitably substituted aromatic precursor.

Primary Synthetic Route: Catalytic Hydrogenation of a Substituted Benzonitrile

A plausible and efficient route to this compound begins with a commercially available starting material, 4-cyanobenzylamine. The synthesis can be envisioned in two key steps: Boc-protection of the benzylic amine followed by catalytic hydrogenation of the aromatic ring and the nitrile group.

Step 1: Boc Protection

The initial step involves the protection of the primary amine of 4-cyanobenzylamine with a di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This step is crucial to prevent side reactions of the amine during the subsequent hydrogenation.

Step 2: Stereoselective Catalytic Hydrogenation

The core of the synthesis is the catalytic hydrogenation of the resulting Boc-protected benzonitrile. This transformation reduces both the aromatic ring to a cyclohexane and the nitrile group to a primary amine. The choice of catalyst and reaction conditions is critical for achieving high cis selectivity.

Ruthenium- and rhodium-based catalysts are often employed for the hydrogenation of aromatic rings. For instance, ruthenium on carbon (Ru/C) or ruthenium on alumina (Ru/Al₂O₃) under high pressure and temperature can facilitate this reduction. The stereoselectivity of the hydrogenation is influenced by several factors, including the catalyst, solvent, temperature, and pressure. The use of specific catalysts can favor the formation of the cis isomer.

The hydrogenation of nitriles to primary amines is also a well-established transformation, often utilizing catalysts like Raney nickel or palladium on carbon (Pd/C).[5][6][7] In this concerted reaction, both reductions occur.

The general reaction pathway is as follows:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

The following is a representative, step-by-step experimental protocol for the synthesis of this compound based on the strategy outlined above.

Part 1: Synthesis of tert-butyl ((4-cyanophenyl)methyl)carbamate

-

Reaction Setup: To a solution of 4-cyanobenzylamine (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford tert-butyl ((4-cyanophenyl)methyl)carbamate as a solid.

Part 2: Synthesis of this compound

-

Catalyst and Reagent Preparation: In a high-pressure autoclave, place tert-butyl ((4-cyanophenyl)methyl)carbamate (1.0 eq) and a ruthenium on carbon catalyst (Ru/C, 5-10 mol%).

-

Solvent Addition: Add a suitable solvent, such as methanol or ethanol.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 atm). Heat the mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by crystallization or column chromatography to isolate the desired cis isomer.

Caption: Detailed experimental workflow for the proposed synthesis.

Data Summary

The key properties of the target compound, this compound, are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 866548-92-7 | [8] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][8] |

| Molecular Weight | 228.33 g/mol | [1][8] |

| Appearance | Typically a liquid or low-melting solid | |

| Purity | Commercially available with ≥97% purity | [1] |

| Storage | Room temperature | [1] |

Conclusion: An Enabling Reagent for Future Therapies

This compound stands as a testament to the power of stereoselective synthesis in providing crucial building blocks for the advancement of medicine. While its specific "discovery" may not be a singular event, its utility is firmly rooted in a rich history of synthetic organic chemistry. The ability to reliably produce this isomerically pure compound opens doors for the creation of novel therapeutics with precisely defined three-dimensional structures. As the field of drug discovery continues to evolve, particularly with the rise of complex modalities like PROTACs, the demand for such well-defined and versatile intermediates is only set to increase.

References

- 1. calpaclab.com [calpaclab.com]

- 2. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 3. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 4. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]

- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. clearsynth.com [clearsynth.com]

theoretical and computational studies of cis-4-(Boc-aminomethyl)cyclohexylamine

An In-Depth Technical Guide to the Theoretical and Computational Analysis of cis-4-(Boc-aminomethyl)cyclohexylamine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular scaffold to a clinical candidate is both arduous and resource-intensive. Computational chemistry has emerged as an indispensable tool, offering a powerful lens through which we can predict, understand, and optimize molecular behavior at an atomic level. This guide focuses on a specific, yet illustrative, molecule: this compound. While seemingly a simple building block, its conformational flexibility and hydrogen bonding capabilities present a rich case study for the application of rigorous theoretical and computational techniques.

This document is structured not as a rigid protocol, but as a dynamic guide for fellow researchers, scientists, and drug development professionals. It is designed to provide not just the "how," but the "why"—elucidating the rationale behind the selection of computational methods and the interpretation of the resulting data. Our exploration will be grounded in the principles of scientific integrity, ensuring that each step, from conformational analysis to spectroscopic prediction, is part of a self-validating workflow. By the end of this guide, you will have a comprehensive framework for the theoretical characterization of flexible, non-covalent systems that are prevalent in medicinal chemistry.

The Significance of this compound in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active agents. Its cyclohexyl core provides a rigid, three-dimensional scaffold that can be used to orient functional groups in a precise manner, a key aspect in designing molecules that can effectively interact with biological targets such as enzymes and receptors. The cis configuration, in particular, places the aminomethyl and amino groups on the same side of the ring, offering a unique spatial arrangement for further chemical modifications. The Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions, making it a versatile intermediate in multi-step syntheses.

A thorough understanding of this molecule's conformational landscape, electronic properties, and spectroscopic signatures is paramount for its effective utilization in drug design. Computational studies provide a pathway to this understanding, enabling the prediction of its behavior in different environments and its potential interactions with other molecules.

Computational Methodology: A Framework for Analysis

The selection of an appropriate computational methodology is critical for obtaining accurate and reliable results. For a molecule like this compound, which possesses a flexible ring system and multiple rotatable bonds, a multi-step approach is required.

The Rationale for Density Functional Theory (DFT)

For the electronic structure calculations in this guide, we will employ Density Functional Theory (DFT). DFT strikes an optimal balance between computational cost and accuracy for molecules of this size. Specifically, the B3LYP functional will be utilized, as it has a long-standing track record of providing reliable results for a wide range of organic molecules. This will be paired with a Pople-style basis set, 6-31G(d), which includes polarization functions on heavy atoms, essential for accurately describing the geometry and electronic properties of the system. For more refined energy calculations, a larger basis set such as 6-311+G(d,p) is recommended, which adds diffuse functions to better describe non-covalent interactions.

Workflow for Theoretical Analysis

The overall computational workflow is designed to systematically explore the conformational space of the molecule and to characterize the most stable conformers.

Figure 1: A comprehensive workflow for the theoretical analysis of this compound, from initial structure generation to property prediction.

Conformational Analysis: Unveiling the 3D Landscape

The cyclohexyl ring can adopt several conformations, with the chair, boat, and twist-boat being the most well-known. For substituted cyclohexanes, the relative orientation of the substituents (axial vs. equatorial) plays a crucial role in determining the overall stability.

Step-by-Step Protocol for Conformational Search

-

Initial Structure Generation: A 3D model of this compound is built using a molecular editor.

-

Molecular Mechanics Search: A systematic conformational search is performed using a molecular mechanics force field, such as MMFF94. This method is computationally inexpensive and allows for a broad exploration of the potential energy surface. The search should consider ring flips and rotations around all single bonds.

-

Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD). The lowest energy conformer from each cluster is then selected for further analysis.

-

DFT Optimization: Each selected conformer is subjected to geometry optimization using DFT at the B3LYP/6-31G(d) level of theory. This step refines the structures and provides more accurate geometries.

-

Frequency Analysis: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data, such as the Gibbs free energy, which is used to determine the relative populations of the conformers at a given temperature.

Expected Conformational Preferences

For a cis-1,4-disubstituted cyclohexane, one substituent will be in an axial position and the other in an equatorial position in the chair conformation. Due to steric hindrance, the bulkier Boc-aminomethyl group is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. This would place the smaller amino group in the axial position. A ring flip would result in an axial Boc-aminomethyl group and an equatorial amino group, a conformation that is expected to be significantly higher in energy.

Table 1: Hypothetical Relative Energies of Key Conformers

| Conformer | Boc-aminomethyl Position | Amino Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Axial | 0.00 |

| 2 | Axial | Equatorial | > 2.00 |

Spectroscopic and Electronic Property Prediction

Computational methods can provide valuable insights into the spectroscopic properties of a molecule, which can aid in its experimental characterization.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The GIAO (Gauge-Independent Atomic Orbital) method, implemented in most quantum chemistry software packages, can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental data to confirm the structure and conformation of the molecule.

Vibrational (IR) Spectroscopy

The vibrational frequencies calculated during the frequency analysis can be used to generate a theoretical infrared (IR) spectrum. Key vibrational modes to look for in this compound include the N-H stretches of the primary amine and the carbamate, the C=O stretch of the Boc group, and the C-N stretches.

Electronic Properties

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. It can be used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding potential non-covalent interactions and reaction sites.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Figure 2: Workflow for the prediction of spectroscopic and electronic properties from an optimized molecular geometry.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for the in-depth analysis of this compound. By systematically exploring its conformational landscape and predicting its spectroscopic and electronic properties, we can gain a deeper understanding of this important synthetic intermediate. The methodologies described here are not limited to this specific molecule and can be readily adapted to study a wide range of flexible molecules relevant to drug discovery.

Future studies could expand on this framework by incorporating explicit solvent models to better simulate the behavior of the molecule in solution, or by performing molecular dynamics simulations to explore its dynamic behavior over time. Furthermore, the insights gained from these computational studies can be used to guide the design of novel analogs with improved pharmacological properties.

A Guide to the Safe Handling and Application of cis-4-(Boc-aminomethyl)cyclohexylamine in Drug Discovery

Abstract

This technical guide offers a comprehensive framework for the safe handling, use, and disposal of cis-4-(Boc-aminomethyl)cyclohexylamine (CAS No. 866548-92-7), a pivotal building block for medicinal chemists and drug development professionals. Moving beyond a simple recitation of safety data, this document provides an in-depth analysis of the compound's hazard profile, grounded in its chemical structure and reactivity. We will detail risk mitigation strategies, from engineering controls to personal protective equipment, and provide explicit, step-by-step protocols for laboratory operations. The objective is to equip researchers with the expertise to confidently and safely leverage this versatile molecule in the synthesis of next-generation therapeutics, ensuring both scientific integrity and personal safety.

Introduction: The Strategic Utility of a Differentially Protected Diamine

In the intricate world of synthetic chemistry, this compound serves as a valuable intermediate. Its cyclohexane core imparts a three-dimensional geometry crucial for optimizing ligand-receptor interactions, while its two distinct amine functionalities—a primary amine and a Boc-protected primary amine—allow for sequential, controlled chemical modifications. This differential protection is the cornerstone of its utility, enabling chemists to perform selective reactions at the free amine without affecting the masked amine, which can be deprotected in a later synthetic step. This structural elegance, however, necessitates a thorough understanding of its handling requirements to mitigate potential risks.

Hazard Identification and Physicochemical Profile

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic properties and hazards. While specific toxicological data for this compound is not extensively published, a robust safety profile can be constructed by examining data from suppliers and analogous compounds.

2.1. GHS Classification and Assumed Hazards

Based on supplier safety data sheets (SDS) for the cis-isomer and related cyclohexylamine derivatives, the compound should be handled as a hazardous substance.[1][2] The primary hazards are associated with its amine functionality, which renders it basic and potentially corrosive.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] Prolonged contact may lead to chemical burns.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2] Direct contact with eyes can cause significant damage.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4]

-

Acute Toxicity: While not explicitly classified for this specific molecule, related amines can be harmful if swallowed or in contact with skin.[5] It is prudent to handle it with appropriate care to avoid all routes of exposure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 866548-92-7 | [1][6][7] |

| Molecular Formula | C12H24N2O2 | [1][6][7] |

| Molecular Weight | 228.33 g/mol | [1][6] |

| Appearance | Solid | [8] |

| Solubility | Soluble in methanol, ethyl acetate; slightly soluble in water. | [9] |

| Storage | Room temperature, in a dry, well-ventilated place.[7][8] |

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach to exposure control is essential. This hierarchy of controls prioritizes the elimination or reduction of hazards through engineering solutions before relying on personal protective equipment.

3.1. Engineering Controls

-

Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and adding to reaction mixtures, must be performed within a certified chemical fume hood.[2][10] This is the most critical engineering control to prevent inhalation of dust or aerosols and to contain any potential spills.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10]

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5]

3.2. Personal Protective Equipment (PPE)

The appropriate PPE provides the final barrier between the researcher and the chemical. Selection must be based on the specific task being performed.

Caption: Logic diagram for selecting appropriate PPE.

Table 2: Personal Protective Equipment (PPE) Requirements

| Protection | Specification | Rationale and Best Practices |

| Eye/Face | Tightly fitting safety goggles and a face shield.[2] | Protects against splashes that could cause serious eye irritation or damage. A face shield offers a broader range of protection. |

| Hand | Chemical-resistant gloves (e.g., Nitrile).[2] | Gloves must be inspected before use and removed properly to avoid skin contact. Wash hands thoroughly after handling.[10] |

| Body | Laboratory coat, long pants, and fully enclosed shoes.[2][10] | Prevents accidental skin contact. Contaminated clothing should be removed immediately and washed before reuse.[11] |

| Respiratory | Not required for normal use in a fume hood. | In case of ventilation failure or a large spill, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[2][5] |

Standard Operating Procedures: From Bench to Waste

Adherence to validated protocols is paramount for ensuring safety and reproducibility.

4.1. Experimental Protocol: Weighing and Transfer

-

Preparation: Designate a specific area within the fume hood for handling the compound. Ensure the area is clean and uncluttered.

-

PPE: Don all required PPE as specified in Table 2.

-

Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully transfer the solid compound using a clean spatula, avoiding the generation of dust.

-

Transfer: For addition to a reaction vessel, dissolve the solid in a suitable solvent within the fume hood before transferring the solution via pipette or cannula.

-